Bienvenue dans la boutique en ligne BenchChem!

1-Butyl-4-phenyl-1h-imidazole

CYP17 inhibition regioisomer selectivity prostate cancer target

1-Butyl-4-phenyl-1H-imidazole (CAS 148902-26-5) is a disubstituted imidazole with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol. This compound belongs to the 4-phenylimidazole class, distinguished by a butyl substituent at the N1 position and a phenyl group at the C4 position of the imidazole ring.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 148902-26-5
Cat. No. B8690284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-4-phenyl-1h-imidazole
CAS148902-26-5
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCCCN1C=C(N=C1)C2=CC=CC=C2
InChIInChI=1S/C13H16N2/c1-2-3-9-15-10-13(14-11-15)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3
InChIKeyTXIIYYAADGUANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-4-phenyl-1H-imidazole (CAS 148902-26-5): Procurement-Relevant Identity and Class Positioning


1-Butyl-4-phenyl-1H-imidazole (CAS 148902-26-5) is a disubstituted imidazole with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This compound belongs to the 4-phenylimidazole class, distinguished by a butyl substituent at the N1 position and a phenyl group at the C4 position of the imidazole ring [1]. Its computed physicochemical profile includes a logP of 3.35 and a polar surface area (PSA) of 17.82 Ų . Unlike its regioisomer 1-(4-phenylbutyl)-1H-imidazole, which has been evaluated as an inhibitor of the cytochrome P450 enzyme 17α-hydroxylase/17,20-lyase (CYP17), 1-butyl-4-phenyl-1H-imidazole is primarily cited in the patent literature as a versatile synthetic intermediate for the construction of more complex pharmacologically active molecules, particularly C5a receptor modulators [1][2].

Why Generic Substitution Fails for 1-Butyl-4-phenyl-1H-imidazole: The Regioisomer Problem and Scaffold-Dependent Reactivity


Simple substitution of 1-butyl-4-phenyl-1H-imidazole with its closest regioisomer, 1-(4-phenylbutyl)-1H-imidazole, or with the unsubstituted parent 4-phenylimidazole is not scientifically defensible because the connectivity of the phenyl and alkyl substituents to the imidazole core fundamentally alters both the compound's physicochemical properties and its biological target engagement profile . In the target compound, the phenyl ring is directly conjugated to the imidazole ring at C4, which modulates the electron density of the heterocycle and influences its metal-coordination behavior and cytochrome P450 binding mode. In contrast, the regioisomer separates the phenyl group from the imidazole by a four-carbon alkyl spacer, which alters logP, molecular flexibility, and the pharmacophore presentation [1]. Furthermore, the N-butyl substituent in the target compound provides a specific steric and electronic environment that governs its reactivity as a synthetic intermediate—for example, directing regioselective C2-lithiation in downstream derivatization chemistry that would proceed with different selectivity on the unsubstituted 4-phenylimidazole scaffold [2]. These structural distinctions translate into non-interchangeable performance in both biological assays and synthetic sequences, making blind substitution a source of experimental irreproducibility.

Quantitative Differentiation Evidence for 1-Butyl-4-phenyl-1H-imidazole: Head-to-Head, Cross-Study, and Class-Level Data


Regioisomeric Selectivity: CYP17 Inhibition Profile of 1-(4-Phenylbutyl)-1H-imidazole Defines the Baseline from Which 1-Butyl-4-phenyl-1H-imidazole Differs

The regioisomer 1-(4-phenylbutyl)-1H-imidazole (the N-substituted isomer) was evaluated as an inhibitor of rat testicular microsomal CYP17 in the Shahid et al. (2008) study, yielding an IC50 of 2.23 μM against the 17,20-lyase component and 8.65 μM against the 17α-hydroxylase component [1][2]. By contrast, 1-butyl-4-phenyl-1H-imidazole—where the phenyl is directly attached at C4 and the butyl at N1—is structurally incapable of presenting the same pharmacophore and has not been reported to exhibit comparable CYP17 inhibition. This difference in substitution pattern is non-trivial: the Owen et al. (2008) SAR study established that logP and alkyl chain length are key determinants of CYP17 inhibitory activity for N-substituted phenylalkyl imidazoles, and the target compound's distinct connectivity places it outside the SAR model validated for the N-substituted series [1][3]. Users requiring CYP17 inhibitory activity must therefore avoid conflating these two regioisomers.

CYP17 inhibition regioisomer selectivity prostate cancer target

Lipophilicity Differentiation: Elevated LogP of 1-Butyl-4-phenyl-1H-imidazole vs. 4-Phenylimidazole Parent Scaffold

1-Butyl-4-phenyl-1H-imidazole exhibits a calculated logP of 3.35, which is approximately 0.5–1.5 log units higher than the unsubstituted parent scaffold 4-phenylimidazole (calculated logP values ranging from 1.46 to 2.84 depending on the prediction method) . This increase in lipophilicity is directly attributable to the N-butyl substituent and has two practical consequences: (1) the compound partitions more readily into organic phases during synthesis and purification, and (2) it occupies a more favorable region of lipophilic ligand efficiency space for membrane-permeable target engagement compared to the more polar parent scaffold. The measured aqueous solubility of 4-phenylimidazole is approximately 0.085 g/L (ALOGPS), and the addition of the butyl group is predicted to further reduce aqueous solubility, consistent with the class-level trend that phenylimidazole solubility decreases with increasing alkyl substitution [1].

lipophilicity partition coefficient drug-likeness

Synthetic Utility Differentiation: Documented C2-Lithiation of 1-Butyl-4-phenyl-1H-imidazole in C5a Antagonist Synthesis

U.S. Patent 7,186,734 (Neurogen Corporation) explicitly exemplifies 1-butyl-4-phenylimidazole as a starting material for constructing trisubstituted imidazole C5a receptor antagonists [1]. In Example 24 and related preparations, the compound undergoes regioselective C2-deprotonation with n-butyllithium at –78 °C in anhydrous THF, followed by electrophilic trapping to install aminomethyl substituents at the 2-position. This reaction sequence exploits the combined directing effects of the N-butyl and 4-phenyl substituents: the N-butyl group enhances solubility in organic solvents and provides steric protection at N1, while the 4-phenyl group electronically deactivates the C5 position, favoring C2-lithiation. In contrast, unsubstituted 4-phenylimidazole lacks the N-alkyl solubilizing group and exhibits different regioselectivity in metalation reactions, while N-substituted phenylalkyl imidazoles lack the C4-phenyl group required for the final pharmacophore [2][3]. This documented synthetic route provides a reproducible entry point into a protected C5a antagonist scaffold that cannot be accessed from simpler phenylimidazole building blocks.

C5a receptor modulator C2-lithiation synthetic intermediate

Polar Surface Area Differentiation: Low PSA of 1-Butyl-4-phenyl-1H-imidazole vs. Hydrogen-Bond-Rich Azole Comparators

1-Butyl-4-phenyl-1H-imidazole possesses a calculated polar surface area (PSA) of 17.82 Ų, which is identical to the PSA of its regioisomer 1-(4-phenylbutyl)-1H-imidazole (both share the same atom types and connectivity at the level of PSA calculation) but substantially lower than azole drugs such as ketoconazole (PSA ≈ 103 Ų) [1]. This low PSA, combined with its moderate logP of 3.35, places the compound in a physicochemical space associated with favorable passive membrane permeability (PSA < 60 Ų is a common threshold for blood-brain barrier penetration, and PSA < 140 Ų for oral absorption) [2]. While this class-level inference does not prove CNS penetration, it explains why the compound and its derivatives are pursued as scaffolds for centrally acting C5a receptor modulators in the Neurogen patent portfolio, in contrast to more polar imidazole antifungals that are peripherally restricted [2].

polar surface area membrane permeability physicochemical property

Best-Fit Application Scenarios for 1-Butyl-4-phenyl-1H-imidazole Based on Quantitative Differentiation Evidence


Synthesis of C5a Receptor Antagonist Libraries via Regioselective C2-Functionalization

Based on the documented synthetic sequence in US Patent 7,186,734, 1-butyl-4-phenyl-1H-imidazole is the optimal starting material for constructing 2-aminomethyl-substituted imidazole C5a receptor antagonists [1]. The N-butyl group provides essential solubilization for low-temperature lithiation chemistry (–78 °C in THF), while the C4-phenyl group constitutes part of the final pharmacophore. Users should procure this compound at ≥95% purity for reproducible lithiation yields, as residual protic impurities will quench the organolithium reagent. This specific application cannot be executed with 4-phenylimidazole or 1-(4-phenylbutyl)-1H-imidazole, as the former lacks the N-alkyl solubilizing group and the latter lacks the C4-aryl pharmacophore element [1].

Medicinal Chemistry Scaffold Decoration for CNS-Penetrant Programs

The compound's calculated logP of 3.35 and PSA of 17.82 Ų place it in favorable physicochemical space for blood-brain barrier penetration [2]. Medicinal chemistry teams pursuing CNS targets—particularly those involving neuroinflammatory pathways where C5a receptor modulation is therapeutically relevant—should prioritize this scaffold over more polar phenylimidazole analogs. The low PSA (<60 Ų) and moderate lipophilicity suggest that elaborated derivatives will retain membrane permeability, a key differentiator from azole antifungals like ketoconazole (PSA ≈ 103 Ų) that are peripherally restricted [2].

Regioisomer-Controlled CYP Enzyme Profiling Studies

For cytochrome P450 inhibition screening campaigns, the distinct connectivity of 1-butyl-4-phenyl-1H-imidazole (C4-phenyl, N1-butyl) versus its regioisomer 1-(4-phenylbutyl)-1H-imidazole (N1-phenylbutyl) provides a valuable tool for probing the structural determinants of imidazole-CYP binding [3][4]. The Owen et al. (2008) and Shahid et al. (2008) studies demonstrate that N-substituted phenylalkyl imidazoles derive their CYP17 potency from alkyl chain length and logP, whereas 4-phenylimidazole derivatives inhibit CYP2B4 and IDO through direct heme coordination of the imidazole nitrogen [4]. Using both regioisomers in parallel enables deconvolution of these two binding modes.

Organic-Phase Extraction and Purification Workflows Requiring Elevated Lipophilicity

With a logP approximately 0.5–1.9 units higher than 4-phenylimidazole, 1-butyl-4-phenyl-1H-imidazole partitions more efficiently into organic solvents such as ethyl acetate, dichloromethane, and diethyl ether . This property is advantageous for liquid-liquid extraction and normal-phase chromatographic purification of reaction mixtures. For synthetic laboratories that routinely handle imidazole intermediates and struggle with aqueous losses of more polar analogs, procurement of the N-butyl derivative can improve isolated yields by 10–30% (class-level estimate based on logD-driven extraction efficiency).

Quote Request

Request a Quote for 1-Butyl-4-phenyl-1h-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.